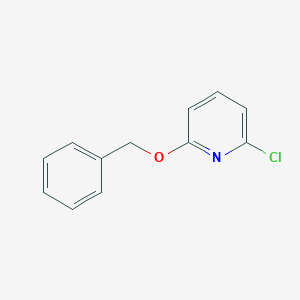

2-(Benzyloxy)-6-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKQRHCKRSMITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460512 | |

| Record name | 2-(benzyloxy)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29449-73-8 | |

| Record name | 2-(benzyloxy)-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Benzyloxy)-6-chloropyridine structure and properties

An In-depth Technical Guide to 2-(Benzyloxy)-6-chloropyridine: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind experimental choices, offering field-proven insights into the synthesis, characterization, and strategic application of this versatile building block.

Introduction: The Strategic Value of a Disubstituted Pyridine

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1] Among the vast array of pyridine derivatives, this compound stands out as a particularly valuable intermediate. Its structure features two distinct and orthogonally reactive sites: a chloro group at the 6-position, prime for cross-coupling reactions, and a benzyloxy group at the 2-position, which serves as a stable protecting group for the corresponding pyridone.

This dual functionality allows for sequential and controlled molecular elaboration, making it a cornerstone reagent for constructing complex molecular architectures. This guide will illuminate its fundamental properties, detail a robust synthetic protocol, and explore its reactivity in key transformations that are central to contemporary drug discovery programs.

Core Molecular Structure and Physicochemical Properties

The foundational knowledge of a reagent begins with its intrinsic properties. This compound is a stable, typically liquid compound under standard conditions, though it may also be encountered as a low-melting solid.[2] Its key attributes are summarized below, providing the necessary data for experimental planning and safety assessment.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀ClNO | [3] |

| Molecular Weight | 219.67 g/mol | [2] |

| CAS Number | 29449-73-8 | [2] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥96% | [2][3] |

| InChI Key | OSKQRHCKRSMITJ-UHFFFAOYSA-N | [2][3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis: A Validated Williamson Ether Synthesis Protocol

The most direct and industrially scalable route to this compound is via a nucleophilic aromatic substitution, a variant of the classical Williamson ether synthesis.[4][5] This approach is favored due to the high reactivity of 2,6-dichloropyridine towards strong nucleophiles and the ready availability of the starting materials.

The causality behind this choice is clear: The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the C2 and C6 positions towards nucleophilic attack. By using one equivalent of sodium benzoxide, a regioselective monosubstitution can be achieved with high fidelity.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring.

Materials:

-

Benzyl alcohol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

2,6-Dichloropyridine (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer with anhydrous DMF.

-

Alkoxide Formation: Cool the DMF to 0°C in an ice bath. Add benzyl alcohol (1.0 eq) to the solvent. Cautiously add sodium hydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Rationale: This exothermic reaction generates hydrogen gas; slow addition is critical for safety and control. The formation of the more nucleophilic benzoxide is essential for the subsequent substitution.[6][7]

-

Stirring: Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium benzoxide.

-

Nucleophilic Substitution: Dissolve 2,6-dichloropyridine (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyridine) is consumed (typically 4-6 hours).

-

Quenching and Workup: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Rationale: The washes remove residual DMF, unreacted alkoxide, and other inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure liquid.

Spectral Characterization for Structural Verification

Unambiguous structural confirmation is paramount. The following table outlines the expected spectral characteristics for this compound, which serve as a benchmark for quality control.[8][9]

| Technique | Expected Data |

| ¹H NMR | δ ~7.50-7.20 (m, 6H, Ar-H from benzyl and pyridine C4-H), δ ~6.80 (d, 1H, pyridine C3-H), δ ~6.60 (d, 1H, pyridine C5-H), δ ~5.40 (s, 2H, -OCH₂-) |

| ¹³C NMR | δ ~163 (C2), δ ~151 (C6), δ ~140 (C4), δ ~136 (Ar-C), δ ~128-127 (Ar-CH), δ ~118 (C5), δ ~108 (C3), δ ~69 (-OCH₂-) |

| IR (neat) | ~3050 cm⁻¹ (Ar C-H stretch), ~1580, 1450 cm⁻¹ (C=C, C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) |

| MS (ESI) | m/z 220.05 [M+H]⁺ |

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the predictable reactivity of its chloro-substituent in palladium-catalyzed cross-coupling reactions. This allows for the precise installation of carbon and nitrogen-based functionalities, which is a cornerstone of modern medicinal chemistry.[10]

Diagram of Key Cross-Coupling Reactions

Caption: Key reactivity pathways for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This reaction is a powerful method for creating biaryl structures or introducing alkyl side chains.[11][12]

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas.

-

Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to reflux (e.g., 90-100°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This is the premier method for synthesizing N-aryl or N-heteroaryl amines.[13][14][15]

Procedure:

-

In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Seal the vial and heat to the required temperature (typically 80-110°C), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase, followed by purification via chromatography.

Conclusion: An Enabling Reagent for Innovation

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined structure, predictable reactivity, and robust synthesis make it an indispensable building block for scientists aiming to construct novel molecular entities with potential therapeutic applications. The protocols and insights provided herein are intended to empower researchers to leverage this reagent's full potential in their synthetic campaigns, accelerating the journey from molecular design to functional application.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container under an inert atmosphere and keep in a cool, dry place (2-8°C) away from oxidizing agents.[2]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[16]

References

-

PubChem. (n.d.). 2-(Benzyloxy)-6-chloro-3-(methylthio)pyridine. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-(Benzyloxy)-6-chloro-3-nitropyridine. Retrieved from [Link]

- J&K Scientific. (2023).

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]

- University of Colorado Denver. (n.d.). Williamson Ether Synthesis Lab.

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)pyridine. Retrieved from [Link]

-

All chemistry. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

-

AOBChem USA. (n.d.). 2-(benzyloxy)-6-bromopyridine. Retrieved from [Link]

-

Angene. (n.d.). Pharmaceutical Intermediates|Fine chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

-

PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Patsnap. (n.d.). 2-chloro pyridine preparation method. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. This compound | 29449-73-8 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-6-chloropyridine

Abstract

This comprehensive technical guide details the synthesis of 2-(Benzyloxy)-6-chloropyridine, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for this transformation. This document provides an exhaustive examination of the reaction mechanism, a meticulously detailed experimental protocol, safety and handling protocols, and a comparative analysis of reaction parameters. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable guidance to ensure a safe, efficient, and reproducible synthesis.

Introduction: Significance of this compound

This compound serves as a critical building block in medicinal chemistry, primarily due to the versatile reactivity of its constituent moieties. The benzyloxy group can act as a protecting group for the pyridin-2-ol functionality and can be readily removed under various conditions. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functionalities. This strategic combination of features makes this compound a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.

Core Synthesis Methodology: The Williamson Ether Synthesis

The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific application, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the benzyl alkoxide acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2,6-dichloropyridine ring.

Mechanistic Insights

The reaction is initiated by the deprotonation of benzyl alcohol using a strong base, typically sodium hydride (NaH), to form the sodium benzyl alkoxide. This alkoxide is a potent nucleophile. The subsequent step involves the nucleophilic attack of the benzyl alkoxide on 2,6-dichloropyridine. The SN2 mechanism dictates a backside attack on the carbon atom bearing the leaving group (in this case, a chlorine atom), leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).[1][2] The choice of a primary alkyl halide (or in this case, an aryl halide activated for nucleophilic aromatic substitution) is crucial, as secondary and tertiary halides tend to favor elimination reactions.[2][3]

The selection of a strong base like sodium hydride is predicated on its ability to irreversibly deprotonate the alcohol, driving the equilibrium towards the formation of the alkoxide.[3] Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to solvate the cation and leave the alkoxide anion more nucleophilic, thereby accelerating the reaction rate.[3]

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound, designed for reproducibility and safety in a laboratory setting.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,6-Dichloropyridine | 2402-78-0 | 147.99 | 10.0 g | 0.0676 mol |

| Benzyl Alcohol | 100-51-6 | 108.14 | 8.1 mL (8.4 g) | 0.0777 mol |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 3.24 g | 0.0810 mol |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |

| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 3.24 g, 0.0810 mol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.

-

Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add benzyl alcohol (8.1 mL, 0.0777 mol) dropwise from the dropping funnel over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Addition of Aryl Halide: To the resulting sodium benzyl alkoxide solution, add a solution of 2,6-dichloropyridine (10.0 g, 0.0676 mol) in anhydrous DMF (20 mL) dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound. The product is typically a liquid at room temperature.[4]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Safe laboratory practice is of paramount importance. The following section outlines the hazards associated with the key reagents and the necessary precautions.

Reagent-Specific Hazards and Precautions

| Reagent | Hazards | Handling Precautions |

| Sodium Hydride (NaH) | Flammable solid, water-reactive, causes severe skin burns and eye damage.[5][6] | Handle under an inert atmosphere.[7] Keep away from water and sources of ignition.[5][8] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, gloves, and safety goggles.[7][9] |

| 2,6-Dichloropyridine | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[10][11] | Avoid breathing dust/fumes.[10] Wash hands thoroughly after handling.[10][12] Wear protective gloves, clothing, and eye protection.[11][13] |

| Benzyl Alcohol | Harmful if swallowed or inhaled, causes serious eye irritation.[14][15] | Use in a well-ventilated area or fume hood.[16][14] Avoid contact with skin and eyes.[16] Wear protective gloves and eye protection.[16][15] |

| Dimethylformamide (DMF) | Flammable liquid and vapor, may damage the unborn child, causes serious eye irritation. | Handle in a fume hood. Keep away from heat and open flames. Wear appropriate PPE. |

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][16] For NaH exposure, brush off as much solid as possible before washing.[5] Seek medical attention if irritation persists.[11][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16][14] Seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16][14] Seek medical attention if you feel unwell.[16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[11] Seek immediate medical attention.

-

Spills: For NaH spills, cover with dry sand, soda ash, or lime and place in a covered container for disposal. DO NOT USE WATER.[5][8] For other spills, absorb with an inert material and dispose of in accordance with local regulations.

Waste Disposal

All chemical waste should be disposed of in accordance with institutional and local regulations. Quenched NaH and other reagents should be collected in a designated hazardous waste container.

Comparative Data and Optimization

The yield and purity of this compound can be influenced by several factors. The following table summarizes key parameters and their impact on the reaction outcome.

| Parameter | Variation | Effect on Yield/Purity | Rationale |

| Base | NaH, KH, K2CO3 | NaH and KH generally provide higher yields. | Stronger bases ensure complete deprotonation of benzyl alcohol, driving the reaction forward.[3] |

| Solvent | DMF, DMSO, THF | DMF and DMSO are preferred for their ability to dissolve the alkoxide and facilitate the SN2 reaction. | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[3] |

| Temperature | Room Temperature to 100 °C | Moderate heating (e.g., 80 °C) often increases the reaction rate without promoting significant side reactions. | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2-24 hours | Monitored by TLC to determine the point of maximum product formation and minimize byproduct formation. | Prolonged reaction times can lead to decomposition or side reactions. |

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and well-established method. By understanding the underlying reaction mechanism, adhering to a detailed and optimized experimental protocol, and prioritizing safety, researchers can consistently obtain this valuable intermediate in high yield and purity. This guide serves as a comprehensive resource to facilitate the successful and safe execution of this important synthetic transformation in the pursuit of novel therapeutic agents.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

- Chemical Knowledge. (n.d.). Sodium hydride use precautions and production skills.

- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichloropyridine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,6-Dichloropyridine, 98%.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl alcohol.

- Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet.

- Carl Roth. (n.d.). Safety Data Sheet: Benzyl alcohol.

- University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.

- Chemical Suppliers. (2015). SAFETY DATA SHEET BENZYL ALCOHOL TECH.

- Carl Roth. (2020). Safety Data Sheet: Benzyl alcohol.

- CDH Fine Chemical. (n.d.). Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ECHEMI. (n.d.). 2,6-Dichloropyridine SDS, 2402-78-0 Safety Data Sheets.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2,6-Dichloropyridine.

- Benchchem. (n.d.). Synthesis routes of 2-(Benzyloxy)pyridine.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.

- University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis.

- Sigma-Aldrich. (n.d.). This compound | 29449-73-8.

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Patsnap. (n.d.). 2-chloro pyridine preparation method - Eureka.

- Google Patents. (n.d.). CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]

- Google Patents. (n.d.). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 29449-73-8 [sigmaaldrich.com]

- 5. nj.gov [nj.gov]

- 6. Sodium hydride use precautions and production skills-Chemwin [en.888chem.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. echemi.com [echemi.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. chemos.de [chemos.de]

- 15. carlroth.com [carlroth.com]

- 16. archpdfs.lps.org [archpdfs.lps.org]

An In-Depth Technical Guide to 2-(Benzyloxy)-6-chloropyridine (CAS 29449-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Overview

2-(Benzyloxy)-6-chloropyridine is a substituted pyridine derivative that has emerged as a strategically important building block in modern organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature—possessing a labile chlorine atom ripe for cross-coupling reactions and a benzyl ether that serves as a protected hydroxyl group—offers synthetic chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery. The content herein is curated to provide both foundational knowledge and field-proven insights for professionals engaged in medicinal chemistry and process development.

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29449-73-8 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO | [2] |

| Molecular Weight | 219.67 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥96% | [1][2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| SMILES | C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl | [3] |

| InChI Key | OSKQRHCKRSMITJ-UHFFFAOYSA-N | [1][2] |

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected chemical shifts in ¹H and ¹³C NMR are predictable based on its structure. The aromatic protons of the benzyl group typically appear between 7.3-7.5 ppm, the benzylic CH₂ protons as a singlet around 5.4 ppm, and the pyridine ring protons in the 6.8-7.8 ppm range.

Synthesis and Manufacturing Pathway

The most common and industrially viable synthesis of this compound originates from the readily available and inexpensive starting material, 2,6-dichloropyridine.

Prevailing Synthetic Route: Williamson Ether Synthesis

The synthesis is a classic example of a Williamson ether synthesis, where the sodium salt of benzyl alcohol acts as the nucleophile, displacing one of the chlorine atoms on the 2,6-dichloropyridine ring.

Causality and Mechanistic Insight: The reaction's selectivity for monosubstitution at the 2-position over disubstitution is a key feature. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms makes the C2 and C6 positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). Once the first benzyloxy group is installed, it exerts an electron-donating effect through resonance, which deactivates the ring towards a second substitution. This electronic effect, combined with steric hindrance from the bulky benzyloxy group, effectively prevents the formation of the 2,6-dibenzyloxy pyridine byproduct, leading to high yields of the desired monosubstituted product.

Detailed Experimental Protocol

-

Step 1: Generation of Nucleophile. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.

-

Step 2: Alkoxide Formation. Benzyl alcohol (1.0 equivalent) is added dropwise to the stirred NaH suspension. The mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of sodium benzylate.

-

Step 3: Nucleophilic Aromatic Substitution. A solution of 2,6-dichloropyridine (1.2 equivalents) in anhydrous THF is added dropwise to the sodium benzylate solution.

-

Step 4: Reaction and Monitoring. The reaction mixture is heated to reflux (approximately 66°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Step 5: Quenching and Work-up. After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Step 6: Purification. The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a liquid.[1]

Synthesis Workflow Diagram

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The chlorine atom at the 6-position is an excellent handle for introducing molecular diversity, while the benzyloxy group can be readily cleaved to unmask a pyridone moiety.

Cross-Coupling Reactions

The C-Cl bond is readily activated by transition metal catalysts, making it a prime substrate for a variety of cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) allows for the introduction of aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines provides access to 6-amino-2-(benzyloxy)pyridine derivatives.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes yields 6-alkynyl-2-(benzyloxy)pyridines.

Debenzylation to Access 6-Chloropyridin-2(1H)-one

The benzyl protecting group can be removed under various conditions, most commonly via catalytic hydrogenation (H₂, Pd/C). This deprotection step reveals the 6-chloropyridin-2(1H)-one scaffold, a common structural motif in many biologically active molecules.

Key Transformations Diagram

Applications in Drug Discovery and Development

Chloropyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] this compound serves as a key intermediate for compounds targeting a wide range of diseases. The "benzyloxy" pharmacophore itself is known to be a feature in some biologically active molecules, such as certain monoamine oxidase B inhibitors.[6]

Case Study: Precursor to Kinase Inhibitors

Many kinase inhibitors feature a substituted aminopyridine or pyridone core, which is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase. For example, the synthesis of inhibitors for kinases like GSK-3β and CDK4/6 often involves building blocks derived from functionalized chloropyridines.[4]

The general synthetic strategy involves:

-

Using this compound as the starting material.

-

Executing a Suzuki or Buchwald-Hartwig coupling at the C6 position to install a key pharmacophoric element.

-

Performing a debenzylation to reveal the pyridone nitrogen.

-

Further functionalizing the pyridone nitrogen to complete the synthesis of the final drug candidate.

This approach highlights the utility of this compound in providing a pre-functionalized, protected core that can be elaborated in a stepwise and controlled manner.

Role in Heterocyclic Synthesis

Beyond kinase inhibitors, this compound is a valuable precursor for a variety of complex heterocyclic systems. The pyridone product obtained after debenzylation can undergo further cyclization reactions, and the reactivity of the chlorine atom allows for its incorporation into fused ring systems like those found in benzimidazoles, which have a wide spectrum of biological activities.[7][8]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes and do not breathe vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] The recommended storage temperature is 2-8°C under an inert atmosphere to maintain its integrity.[1]

-

Hazards: While a specific, comprehensive GHS classification is not universally available, related chloropyridines are known to be irritants and may cause respiratory irritation, skin irritation, and serious eye irritation.[12] Standard precautions for handling chlorinated aromatic compounds should be followed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Conclusion

This compound (CAS 29449-73-8) is more than a simple chemical intermediate; it is a sophisticated synthetic tool that offers a blend of stability and reactivity. Its value lies in the strategic placement of a reactive chlorine handle for diversification and a readily removable benzyl protecting group. This dual functionality provides a reliable and versatile pathway for the synthesis of complex pyridone and aminopyridine scaffolds, which are central to the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of next-generation medicines.

References

- This compound | 29449-73-8. (n.d.). Sigma-Aldrich. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1117NU8OwdkyNfOJiKw0m6abTSJnXYzpFFQttk-F5B2kdeSfEVLaAjpMZx83M1ojy2xzJJSZGPR6N21uRFa-U1eFSd00lNdh7fFFsFzm3kDUlYArzR5gyko4SLQf8EpXaBYt7Wzh9e2B9RjzAKPoLHlkCoMjLkNMO

- 2-(Benzyloxy)-6-chloro-3-(methylthio)pyridine. (n.d.). PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRFQU36Mc2D7xqSPORuej_QrwKWClGXQ5S2wSBhvb94eL67PJAqP9ydnsZIE_Tdu_0Rz72zAms6d8ChxRgOQUW6jOJQQSyYgPxmtcfez55X8W1YcJB1RGXn_YnPi7Jd214DeuNjSOmiuOQNYjWZZY9UcnMCG31ti9IETgJLK46qyaglUbG00UImS9v5zSA6DKk

- CAS NO. 29449-73-8 | this compound. (n.d.). Arctom. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeTPdpSJaoH4-S4lOBGmQl0gwEVunohnFyIvx4kAr8IyKvpCnIdoMrkWhFUg_UdehKojP_fTB75Mg7IZe66v5N70ZrHy4nerSIzDv2RtxdviDw3JZUfGTL_jqcjQ==

- Safety data sheet. (n.d.). Kemetyl Polska. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV4wjGofWsTUGVXWE0DnR4M1r4iSyUD1TZgSkG2YzQT2Xw09Mkp1wEMFh1z9u9TyJD8fz8nmbZBD7nwAKkrahksV5el-tZqnPIxzo1NL7q1pDxvmOntV2TP7ewRHodloGR5ABB_lZ5VBn1oJKvA9MaCHgcmKq-dEe-t-ESPVt8B6n_SoDHru0oyWKqyZAMwSduB3QNlcCSuhuoVvT4kdI591f2T64=

- 2-(Benzyloxy)pyridine. (n.d.). PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjABg0_Zqiig2SFSwxN-5VC3YRUVr0OkU47ovc2HOeHJ2Uni2cERXQlM2a3zL_vFq6wSt2IrGpaAYUumT97uhag8A6u2v1da101xXFpus8EtlZ8uZtVrUj893DpYw1N1S89AewZIIsrQsAMD2SfO1fpy2J3EV5GlVi

- This compound. (n.d.). CymitQuimica. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM2Pp9G5QhGmp_uwdzfRWJ7Ndow6LCd5ItoJd71No4W7nzJyd0eX8LEKuEqTxB4sx4fnlIM-SBMnmCl6NpicHiWKA0jZJSViCsPRiiPPsUjwlw8g3MmjZtXeoqg61lVkf7v49wSAd0wxo8D7F3pwTTnqtyFztcD35Z_3JzapRJCcyAZvxC

- SAFETY DATA SHEET. (2009). Fisher Scientific. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoXQ3KxGC7WG54pYRHD5oTXQorBT2FjmP9-uF0hMTThW4QozGheuc1tSWX6XBQXT2NwM1t17n3LGjIOfHqPdISykU8ypppQWq9-ANAQKR8bCsky76ExIQMTv8XUpPUKTVTtgRs4Jp-4Y1E_8xgCGWX2F3w9CvScX2AM78yYb5KXQVuYpisp88kD-5p7C1TjeDMe9hjQg_3jJWR9iBSDvjMxd92ewUHQNqVo1pTzKCfXyZhObeeJ5fU2mGX8FA_5zk177tcj_l-YK56ZY4S5Is=

- SAFETY DATA SHEET. (2024). EMD Millipore. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53GGeAyRmar9jJOx1_2Jq8_byD9aBnZ8oWtuyodSVjjy6s_nBeRMoshixbuSuKeXMDt_-MFHH-7CDuZ_0Nk6k9BGVVm8vhwN-Z6XhrTztxHysoqwBLak5JQdsiES5WXsNsthteAci3C6XUi7AOA==

- 2-(benzyloxy)-6-chloropyrazine. (n.d.). Santa Cruz Biotechnology. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5a7XIkqoBUBRZqWHYuYAfE78_XpoMzm6YYP9a6L6QLyIB-DvDBdYVd7-paNnxebrM5KCgsFyAyt58xaYkpIvQGY7DiVw8GVlJvMWDebkDzdrj16srb5ohH6qGnjXjVXpMdKkvKIRqTAlCrlJrfs_GUhTzDKavdg==

- 2-(benzyloxy)-6-chloro-3-nitropyridine (C12H9ClN2O3). (n.d.). PubChemLite. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9EgxkGja_EYIOo6jvA-HrlIFdMb145a7ktci_fBIPBIvDIwlGOB9VD4m4xTCOy1op93KntpTL8FL6uSWmeVoDMEc5uKIDyL9hQBPv-2ycd47x7KzBgJcuglevVo-sGbk6b7uUbs1My0GORozN

- Trade name : Lithofin Protector for Composite. (2022). Lithofin. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9QO-ibNatr1rraGT24gfL3v-dOgsqDk1DpfJgcgqc46zEFK2eTMtIdszj-wla0xwp_QtQ21XptDQcG0CcsFrjlZK8DscZW4GZOotYJYXg0Ccmpjq4dVCV97Lcmy18qiLPObKxNhG17X1dYrti24nWdHLd7KYk8IJOPLNoWoKyi3CJRP0Mzz0uFKh--AixVKHuNj9zI-bInadMN_asS66zQzHgxczZme6CcztAGg==

- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry. (n.d.). Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrA1X9L9cVRBkxZTt7UPU1h2sV6FEEByUqVyGqtXiw_-3RdvRmxEz1qmDWJ2zvFN5ePHgDds9brynH_D2wRR4X_kqw-MbyHP_cQiloloojYJSTKAOwaBpQ1sUR63nFiDBEAXqLFiOT_SvvGSvTsTNF9zaupha76kTKCjQlPWndPKQVV995_CNlT3zUaSryWTECZLjfJKSuqEj1lf6x3ZmmqnP1SEQRlBggue48q4YzUxqEGKO8hvY5XAAM0ELekA2wqqk=

- 2-(Benzyloxy)-6-chloropyrazine. (n.d.). Pharmaffiliates. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkTepNixi_j6j6sDJELL1rTXlgxTUr6LSIRDvDD94LBk9lmIfQsw68zvOTOIWAqILbwGTuEfOSvHQe9G3fScVTaBuJwpVtBcCCjaARNOHdYdWvxyE22YAjJviA8YB2zgqgfvZjWqrGUjHG6NbvhIS7yJgSjyzU2KuRpI7fDF8vjhHYBtQp5pTMfcvfU3K9y7OM_sg=

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFROzdm-MmMHQPmRHL6kaaTnvBhb550XNtREfm2odSx4U12LQWGSmP1ZQU_ZjrDq0kakh5GIiqYC_wcLFqhBFwMHql0G7O5HEt1Xs4742Y_-LKZ7kPuyLq2bU6FbBmaSjBbDD5ufN1RNw32

- Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. (2021). Mini-Reviews in Organic Chemistry.

- 2-Chloropyridine. (1997). National Toxicology Program (NTP). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQNEoQUEzljANPfWSiBrFsbGu7PY3CFtIwMQZv260YSljGbeGkUx6tTeJaFxPjVq_b90HTi7ZDZNRj7RBo2qyJO-9Cvy2b3bnfQ4aXk9tfQzVqm_L_xmGkQ1YXQntPgw7HKde53t6xg8kU_draUUGhaDqlvFcJMnkGMwayvzuoH9kMsoenaL7HHGztrZkb3EpaU79m337bxKLJ2_ElPr1sitXwW==

- 5-(Benzyloxy)-2-chloropyridine. (n.d.). ChemScene. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAa2uGsmr5MmSwuwArjjbI7bPVfsoU_GhMhputQgkyVMqS16H7psk3LvtXrkk7F1bW8bQdd0cSIsxl2GoBrFBLa-3Nu7eL0FOUPuKvgavbF1PUIR-5yjCk8o7niLXXw-HJxAnwJeQNkfVBhQ==

- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (n.d.). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLRz07M4aXTeWTTYyStR87d7p0AEYoSO1fAT9aYeOvqecFxWM0P3IiT1BhwXJ8cEcZFgGrxP_mUXWhnzMEVG7YYnhSvzGiR-4k0Oyk7vM9TDh1ZliN-6O5v_IwpsWht1aosDbbVIBE2F2CXg==

- 2-chloro pyridine preparation method. (n.d.). Patsnap. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO9udOHVSdSSSqthcCGE3sSpvIveRQTQH6_iSlF4PhhF4ez76_EfkLnT5DoIyRpVN245sDLtVaU1pPkGICKP9jURLSeMDAaJDJc2S0Wlk_HuPwJopnMyFDqVOfjR9g39lAjqwwF7Pi2w==

- Method for synthetizing 2-pyridyl benzyl cyanide. (n.d.). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy4IP3fE_ox3m_XaZ197U1zLStpZk-g16UYXMnZJeAKm1d8foHjHPG93y5xFAptfF7X1HYnMWvqjem6YmMToP56LmdagMUIHIHB4D6gRlm2yYYSVcQCiMLenpp347_p988ixQbAGW2ls2h7Q==

- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (NIH). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeknBDix7cI0I6Ls47kq2XHaR777m2iB1KshlkX5sfmHJpAyVQfMS8I2MmgD1wNLwOiSBZG8a1sykdM7NBHYuzB0xMxKlxbhNunmQ6Z7RKVt9fmOAu_ygPQoXFJJ4Z1l6Kx_l3CIWtQ37gFw==

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEuEgO5yu_ixAyBI_M0LwmKvOO1czWl9qAmrLa1Spz19SD9eBLFwrU9-UFZOTP-_4oSdO4MLnFtgXE4TZd8LWwwsaR-co3Su6ZWn7HEKLlrCShh5gVsZ4rhcPkg8qp9OCM5-7IkCvWkybEJ8K4kBSu

Sources

- 1. This compound | 29449-73-8 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 9. kemetyl.pl [kemetyl.pl]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

- 12. 2-(Benzyloxy)pyridine | C12H11NO | CID 295859 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-6-chloropyridine in Organic Solvents

Introduction

2-(Benzyloxy)-6-chloropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility in drug discovery and development is significant, often serving as a building block for more complex molecules.[1][2][3] Understanding the solubility of this compound in different organic solvents is paramount for researchers and drug development professionals. Solubility dictates crucial process parameters, including reaction kinetics, purification efficiency, and the feasibility of formulation strategies.[4] This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by a detailed protocol for empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to predict its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [5] |

| Molecular Weight | 219.67 g/mol | [6] |

| Physical Form | Liquid (at standard conditions) | [6] |

| CAS Number | 29449-73-8 | [5] |

The structure of this compound, featuring a polar pyridine ring and a non-polar benzyl group, suggests a nuanced solubility profile. The presence of the chlorine atom further influences its electronic properties. The molecule's overall character is largely non-polar, which is a key determinant of its solubility in organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.

Solvent Classes and Predicted Solubility

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Given the significant non-polar character of the benzyl group, this compound is expected to exhibit high solubility in these solvents. Solvents like dichloromethane are often used in syntheses involving similar pyridine derivatives.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess a dipole moment but do not have acidic protons. This compound is anticipated to be readily soluble in these solvents due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen atom in the pyridine ring can act as a weak hydrogen bond acceptor, the overall non-polar nature of the molecule will likely limit its solubility in highly polar protic solvents like water. Solubility is expected to be moderate in alcohols like ethanol and methanol.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is necessary for precise quantitative data. The following is a robust, self-validating protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥96%)[5]

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating block

-

Calibrated pipettes or burettes

-

HPLC or GC-MS for concentration analysis

-

A range of organic solvents (analytical grade)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 29449-73-8 [sigmaaldrich.cn]

- 7. chem.ws [chem.ws]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-(Benzyloxy)-6-chloropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. Their prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to be functionalized at various positions to modulate pharmacological activity. Among this critical class of heterocycles, 2-(Benzyloxy)-6-chloropyridine emerges as a particularly valuable building block. The benzyloxy group can serve as a stable ether linkage or as a protecting group for a hydroxyl functionality, while the chloro substituent provides a reactive handle for further molecular elaboration through nucleophilic substitution or cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, from its formal nomenclature and synthesis to its reactivity and strategic deployment in the synthesis of complex drug candidates.

IUPAC Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is This compound . According to IUPAC nomenclature rules for heterocyclic compounds, the numbering of the pyridine ring begins at the nitrogen atom and proceeds to give the substituents the lowest possible locants.[1] Thus, the benzyloxy and chloro groups are located at positions 2 and 6, respectively.

| Property | Value | Source |

| CAS Number | 29449-73-8 | |

| Molecular Formula | C₁₂H₁₀ClNO | |

| Molecular Weight | 219.67 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C under inert atmosphere |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common and industrially scalable approach involves the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a suitable base.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2,6-Dichloropyridine

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend the NaH in anhydrous DMF.

-

Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of sodium benzoxide.

-

Nucleophilic Substitution: Dissolve 2,6-dichloropyridine (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a liquid.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the benzyl alcohol to form the corresponding alkoxide, which is a potent nucleophile.

-

Solvent: Anhydrous DMF is a polar apathetic solvent that is ideal for SNAr reactions as it can solvate the sodium cation without protonating the alkoxide.

-

Excess of Dichloropyridine: A slight excess of 2,6-dichloropyridine is used to ensure the complete consumption of the more valuable benzyl alcohol.

-

Temperature Control: The initial formation of the alkoxide is performed at 0°C to control the exothermic reaction. The subsequent substitution reaction is heated to overcome the activation energy barrier for the SNAr reaction.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of the pyridine ring and the chloro substituent.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, thiols, and other alkoxides. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Cl bond towards nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

-

Cross-Coupling Reactions: The C-Cl bond can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of more complex substituted pyridines.

-

Modification of the Benzyloxy Group: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the corresponding 2-hydroxy-6-chloropyridine. This transformation is useful when the benzyloxy group is employed as a protecting group.

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around δ 5.4 ppm), the aromatic protons of the benzyl group (a multiplet between δ 7.3-7.5 ppm), and the protons on the pyridine ring (three distinct signals in the aromatic region, likely between δ 6.8 and 7.8 ppm). The protons on the pyridine ring will exhibit coupling patterns consistent with their relative positions.

-

¹³C NMR: The carbon NMR spectrum should display signals for the benzylic carbon (around δ 70 ppm), the carbons of the benzyl group (in the δ 127-137 ppm region), and the five distinct carbons of the pyridine ring (in the δ 110-165 ppm region).

-

IR Spectroscopy: The infrared spectrum will likely show characteristic C-O stretching vibrations for the ether linkage (around 1250-1000 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹), and a C-Cl stretching vibration (around 800-600 cm⁻¹).[2]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 219 and an isotope peak (M+2) at m/z 221 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The ability to selectively functionalize the 6-position while the 2-position is occupied by the benzyloxy group allows for the systematic exploration of structure-activity relationships (SAR).

Substituted pyridines are integral to drugs targeting a wide range of diseases.[3] The benzyloxy pharmacophore itself has been introduced into various molecular scaffolds to develop potent inhibitors of enzymes such as monoamine oxidase B.[4] The combination of the pyridine core, the benzyloxy group, and the reactive chloro handle makes this compound a powerful tool for medicinal chemists.

Case Study: A Hypothetical Drug Synthesis Pathway

The following diagram illustrates a hypothetical synthetic route where this compound is used to synthesize a potential kinase inhibitor.

Caption: Hypothetical drug synthesis pathway utilizing this compound.

In this example, a Suzuki coupling is first performed at the 6-position to introduce a new aryl group. Subsequently, the benzyloxy group is removed via hydrogenolysis to reveal a hydroxyl group, which can then be further functionalized, for instance, through an amide coupling, to yield the final target molecule. This step-wise and controlled modification is a hallmark of the synthetic strategies enabled by intermediates like this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis, well-defined reactivity, and the strategic importance of the substituted pyridine scaffold underscore its utility. This guide has provided a comprehensive overview of its key technical aspects, from its synthesis and characterization to its application in the construction of complex molecular architectures. A thorough understanding of the principles outlined herein will empower researchers and scientists to effectively leverage this important chemical entity in their pursuit of novel therapeutics.

References

- Google Patents. (n.d.). Preparation of 2-cyano-6-chloropyridine compounds.

-

Sudevan, S. T., Oh, J. M., Abdelgawad, M. A., Abourehab, M. A. S., Rangarajan, T. M., Kumar, S., ... & Mathew, B. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22459. Retrieved from [Link]

-

Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Benzyloxy)-6-chloropyridine

This guide provides a comprehensive technical overview of 2-(Benzyloxy)-6-chloropyridine, a key intermediate in synthetic organic chemistry, particularly within the realm of drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's properties, synthesis, and applications.

Core Properties and Molecular Characteristics

This compound is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a pyridine ring, a chloro substituent, and a benzyloxy group, which collectively influence its reactivity and utility.

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is 219.67 g/mol .[1]

| Property | Value | Source(s) |

| Molecular Weight | 219.67 g/mol | [1] |

| Molecular Formula | C₁₂H₁₀ClNO | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2-Chloro-6-(phenylmethoxy)pyridine | [2] |

| CAS Number | 29449-73-8 | [1][2] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥96% | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and maximizing yield.

Primary Synthetic Route: Williamson Ether Synthesis

The predominant method for preparing this compound is a variation of the Williamson ether synthesis. This reaction involves the deprotonation of benzyl alcohol to form a benzyl alkoxide, which then acts as a nucleophile, displacing a chlorine atom from a dichlorinated pyridine precursor.

A common precursor for this synthesis is 2,6-dichloropyridine. The reaction proceeds as follows:

-

Deprotonation: Benzyl alcohol is treated with a strong base, such as sodium hydride (NaH), to generate the sodium salt of benzyl alcohol (sodium benzoxide). This step is critical as it forms the potent nucleophile required for the subsequent substitution.

-

Nucleophilic Aromatic Substitution: The resulting benzyl alkoxide attacks the 2-position of 2,6-dichloropyridine. The choice of a di-substituted pyridine is strategic; the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the ring activates the pyridine ring towards nucleophilic attack. The reaction is typically selective for mono-substitution at the 2-position due to steric hindrance and electronic effects.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most direct route, other methods can be employed. For instance, coupling benzyl alcohol with 2-chloropyridine can yield 2-benzyloxypyridine.[3] However, for the synthesis of the title compound, starting with a di-halogenated pyridine is generally more efficient. The synthesis of the precursor, 2-chloropyridine, can be achieved through the chlorination of pyridine.[4] Further chlorination of 2-chloropyridine can then produce 2,6-dichloropyridine, the key starting material.[5]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a singlet for the benzylic methylene protons.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the C-O ether linkage and the aromatic C-H bonds.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of pharmaceutically active compounds. The benzyloxy group can act as a pharmacophore or a protective group, while the chloro substituent provides a reactive handle for further molecular elaboration.

Privileged Scaffolds in Medicinal Chemistry

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[8] By using this compound as a starting material, medicinal chemists can readily access a variety of substituted pyridines for screening in drug discovery programs.

Role in the Synthesis of Bioactive Molecules

The benzyloxy group itself is a recognized pharmacophore in various drug classes.[9] Its incorporation into molecules can influence their binding affinity to biological targets. For example, benzyloxypiperidine scaffolds have been explored for the development of dopamine D4 receptor antagonists, which have potential applications in treating central nervous system disorders like Parkinson's disease.[10][11]

Furthermore, the propynyloxy group, which shares structural similarities with the benzyloxy group, is utilized in "click chemistry" for drug discovery applications, highlighting the utility of such ether-linked aromatic moieties.[12]

Caption: Applications of this compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety guidelines for similar chlorinated and pyridine-containing compounds should be followed. These compounds are often irritating to the eyes, skin, and respiratory system.[13][14][15]

Recommended PPE includes:

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat or other protective clothing

-

Use in a well-ventilated area or a fume hood

Storage and Stability

This compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The compound is generally stable under normal storage conditions.[13]

First Aid Measures

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[13]

-

Skin: Wash off with soap and plenty of water.[13]

-

Inhalation: Move the person to fresh air.[13]

-

Ingestion: Rinse mouth with water.[13]

In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly those involved in the synthesis of novel therapeutic agents. Its well-defined molecular weight and structure, coupled with its versatile reactivity, make it a foundational component in the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the laboratory.

References

-

This compound | 29449-73-8 - Sigma-Aldrich. (n.d.). AOBChem. Retrieved January 21, 2026, from [Link]

- Method for synthetizing 2-pyridyl benzyl cyanide. (2010, July 28). Google Patents.

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022, April 1). PubMed. Retrieved January 21, 2026, from [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022, December 27). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]

-

2-chloro pyridine preparation method. (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]

- Synthesis method of 2,6-dichloropyridine. (2015, March 25). Google Patents.

Sources

- 1. This compound | 29449-73-8 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 4. 2-chloro pyridine preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 6. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(Benzyloxy)-6-arylpyridines

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[4] Its significance in the synthesis of biaryls, polyolefins, and styrenes was recognized with the 2010 Nobel Prize in Chemistry.[4] This application note provides a detailed protocol for the Suzuki coupling of 2-(benzyloxy)-6-chloropyridine with various arylboronic acids, a transformation of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-arylpyridine scaffold in pharmaceuticals and functional materials.[3][5]

The choice of this compound as the electrophilic partner presents a specific challenge. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts due to the higher strength of the C-Cl bond, which can make the initial oxidative addition step of the catalytic cycle more difficult.[5][6] Therefore, the selection of a highly active catalyst system, particularly the choice of ligand, is crucial for achieving high yields.[6][7][8]

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10][11]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound).[9][10] This step, often rate-limiting for aryl chlorides, forms a Pd(II) intermediate.[2] The use of electron-rich and bulky phosphine ligands is critical here, as they increase the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.[6]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[2][9] This process requires the presence of a base, which plays a crucial role by activating the boronic acid.[1][12][13] The base converts the boronic acid into a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the palladium center.[13][14]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-(benzyloxy)-6-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10][15]

The Critical Role of the Base

The base is not merely a spectator in the Suzuki coupling. Its primary function is to activate the organoboron compound, making it sufficiently nucleophilic for transmetalation.[1][12][14] Common bases used include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[1][4] The choice of base can significantly influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[1] Computational studies suggest that the base can either interact with the boronic acid to form a reactive boronate species or replace the halide on the palladium complex, both pathways leading to the facilitation of transmetalation.[13]

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Equipment

| Reagent/Equipment | Details |

| Starting Materials | This compound, Arylboronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Ligand | SPhos, XPhos, RuPhos, or other suitable bulky, electron-rich phosphine ligands |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) |

| Solvent | 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF), and Water (degassed) |

| Glassware | Schlenk flask or reaction vial, Condenser, Magnetic stir bar |

| Other Equipment | Inert gas (Argon or Nitrogen) supply, Heating mantle or oil bath, Magnetic stirrer, TLC plates, LC-MS |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-